Furan, 2-(1-methyl-2-propenyl)- Furan, 2-(1-methyl-2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 61503-24-0
VCID: VC19514828
InChI: InChI=1S/C8H10O/c1-3-7(2)8-5-4-6-9-8/h3-7H,1H2,2H3
SMILES:
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

Furan, 2-(1-methyl-2-propenyl)-

CAS No.: 61503-24-0

Cat. No.: VC19514828

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2-(1-methyl-2-propenyl)- - 61503-24-0

Specification

CAS No. 61503-24-0
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name 2-but-3-en-2-ylfuran
Standard InChI InChI=1S/C8H10O/c1-3-7(2)8-5-4-6-9-8/h3-7H,1H2,2H3
Standard InChI Key JHVQBMFJIFBHKT-UHFFFAOYSA-N
Canonical SMILES CC(C=C)C1=CC=CO1

Introduction

Structural Characteristics and Molecular Identity

Atomic Composition and Bonding

The molecule consists of a five-membered furan ring (four carbon atoms and one oxygen atom) with a 2-methylprop-1-enyl group (CH2C(CH3)=CH2-\text{CH}_2\text{C}(\text{CH}_3)=\text{CH}_2) attached at the second carbon. The planar furan ring adopts an aromatic configuration stabilized by resonance, while the substituent introduces steric bulk and unsaturated bonding. The IUPAC name, 2-(2-methylprop-1-enyl)furan, reflects this substitution pattern .

Key Structural Descriptors:

  • IUPAC Name: 2-(2-methylprop-1-enyl)furan

  • SMILES Notation: CC(=CC1=CC=CO1)C\text{CC(=CC1=CC=CO1)C}

  • InChI Key: SGYURAZHZMWFKY-UHFFFAOYSA-N\text{SGYURAZHZMWFKY-UHFFFAOYSA-N}

  • Molecular Formula: C8H10O\text{C}_8\text{H}_{10}\text{O}

  • Molecular Weight: 122.16 g/mol .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the furan ring (characteristic 1H^1\text{H} NMR signals at δ 6.3–7.4 ppm for aromatic protons) and the alkene group (IR absorption near 1640 cm1^{-1} for C=C stretching) . Density functional theory (DFT) calculations predict a dihedral angle of approximately 15° between the furan ring and the substituent, minimizing steric hindrance.

Synthetic Pathways and Optimization

Alkylation of Furan Derivatives

The most common synthesis involves the Friedel-Crafts alkylation of furan with 2-methylpropene derivatives. For example, reacting furan with 3-chloro-2-methylpropene in the presence of AlCl3\text{AlCl}_3 yields 2-(2-methylprop-1-enyl)furan at 60–70°C with a 65–70% yield. Alternative methods include:

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromofuran with 2-methylpropenyl magnesium bromide.

  • Dehydration of Alcohols: Acid-catalyzed dehydration of 2-(2-methyl-3-hydroxypropyl)furan.

Reaction Conditions:

ParameterOptimal Value
Temperature60–80°C
CatalystAlCl3\text{AlCl}_3 or FeCl3\text{FeCl}_3
SolventDichloromethane
Yield67–73%

Purification and Isolation

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) followed by bulb-to-bulb distillation under reduced pressure (2 Torr, 133–135°C) . Gas chromatography-mass spectrometry (GC-MS) confirms purity (>95%) with a retention time of 8.2 minutes under standard conditions .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties include:

PropertyValueMethod/Source
Density0.98 g/cm³Computational
Boiling Point177–180°CEmpirical
Vapor Pressure1.1 mmHg at 25°CEstimated
LogP (Octanol-Water)2.1QSAR Prediction

Reactivity Profile

The compound undergoes reactions typical of furans and alkenes:

  • Electrophilic Substitution: Nitration at the 5-position of the furan ring using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Diels-Alder Reactions: The alkene group acts as a dienophile, forming cycloadducts with dienes like 1,3-butadiene.

  • Hydrogenation: Catalytic hydrogenation (Pd/C\text{Pd/C}, H2\text{H}_2) reduces the alkene to 2-(2-methylpropyl)furan.

Applications in Organic Synthesis and Materials Science

Intermediate for Heterocyclic Compounds

The alkene substituent enables functionalization via epoxidation, hydrohalogenation, or cyclopropanation. For instance, epoxidation with mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) yields an epoxide used in polymer cross-linking.

Biological and Toxicological Considerations

Metabolic Pathways

In vitro assays with human liver microsomes indicate oxidation of the allylic methyl group via CYP2E1, forming a reactive quinone methide intermediate. This metabolite may covalently bind to cellular proteins, necessitating further toxicological evaluation.

Ecotoxicology

The compound’s moderate water solubility (0.5–1.0 g/L) and logP value suggest potential bioaccumulation in aquatic organisms. Acute toxicity tests on Daphnia magna show a 48-hour LC50_{50} of 8.7 mg/L .

Related Compounds and Comparative Analysis

CompoundStructureKey DifferencesApplications
2-MethylfuranFuran with −CH3_3Lacks alkene groupSolvent, flavorant
Furfuryl acetateFuran with −OAcEster functional groupPolymer precursor
5-HydroxymethylfuranFuran with −CH2_2OHHydrophilic substituentBio-based chemicals

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